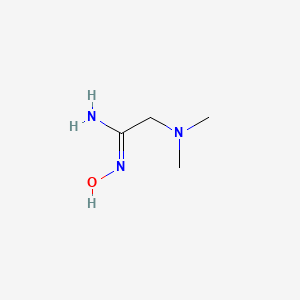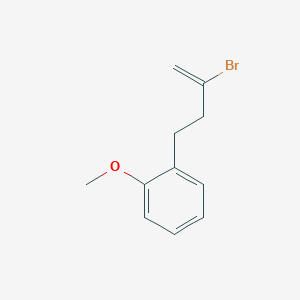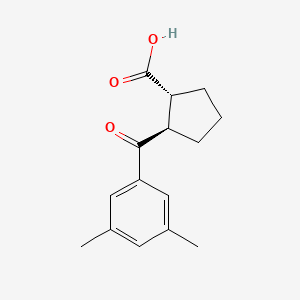
2-Acetoxy-4'-nitrobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Acetoxy-4’-nitrobenzophenone typically involves the condensation of benzene with 2-nitrobenzoyl chloride under the action of a catalyst such as aluminum trichloride or iron (III) chloride . The reaction conditions are mild, with temperatures ranging from -10°C to 40°C . The process involves adding acid after the reaction terminates, followed by filtration and crystallization to obtain the final product .
Industrial Production Methods: The industrial production of 2-Acetoxy-4’-nitrobenzophenone follows similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and recyclable by-products makes the process suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetoxy-4’-nitrobenzophenone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of benzophenone, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Acetoxy-4’-nitrobenzophenone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Acetoxy-4’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetoxy group can also participate in esterification reactions, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
4-Acetoxybenzophenone: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
2-Nitrobenzophenone: Lacks the acetoxy group, leading to variations in its chemical behavior and uses.
4-Nitrobenzophenone: Similar to 2-Acetoxy-4’-nitrobenzophenone but with the nitro group in a different position, affecting its properties and reactions.
Uniqueness: 2-Acetoxy-4’-nitrobenzophenone is unique due to the presence of both the acetoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various research fields .
Propiedades
IUPAC Name |
[2-(4-nitrobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)21-14-5-3-2-4-13(14)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSMUSDVNZJCTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641575 |
Source


|
| Record name | 2-(4-Nitrobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-34-7 |
Source


|
| Record name | 2-(4-Nitrobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














